
Lenalidomide-acetylene-C5-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-acetylene-C5-COOH is a compound derived from Lenalidomide, which is known for its immunomodulatory, anti-angiogenic, and anti-inflammatory properties. This compound is specifically designed to facilitate the recruitment of the CRBN protein, making it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can target and degrade specific proteins within cells, offering a novel approach to drug development .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-acetylene-C5-COOH has several scientific research applications:
Biology: Facilitates the study of protein-protein interactions and the role of specific proteins in cellular processes.
Wirkmechanismus
Safety and Hazards
Lenalidomide-acetylene-C5-COOH may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
Zukünftige Richtungen
Lenalidomide, thalidomide, and pomalidomide share a novel pharmacologic mechanism of action . The drugs bind to an E3 ubiquitin ligase complex and modulate its substrate specificity, resulting in the proteasomal degradation of specific disease-related proteins . This mechanism highlights many new opportunities for future research . In the future, modulation of ubiquitin ligase function may enable us to target previously “undruggable” proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-acetylene-C5-COOH involves the conjugation of Lenalidomide with an acetylene group and a carboxylic acid (COOH) group. The process typically includes the following steps:
Activation of Lenalidomide: Lenalidomide is activated by introducing a reactive group that can facilitate further chemical modifications.
Introduction of Acetylene Group: The activated Lenalidomide is then reacted with an acetylene-containing reagent under controlled conditions to introduce the acetylene group.
Addition of Carboxylic Acid Group: Finally, the acetylene-modified Lenalidomide is reacted with a carboxylic acid-containing reagent to introduce the COOH group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-acetylene-C5-COOH undergoes various chemical reactions, including:
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the acetylene group reacting with azide-containing molecules to form triazoles, a type of click chemistry reaction.
Substitution Reactions: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
CuAAC Reaction: Copper (I) catalysts, such as copper sulfate and sodium ascorbate, are commonly used.
Substitution Reactions: Various nucleophiles and electrophiles can be used depending on the desired substitution. Reaction conditions vary based on the reagents involved.
Major Products:
Triazoles: Formed from CuAAC reactions.
Substituted Derivatives: Products of substitution reactions, depending on the specific reagents used.
Vergleich Mit ähnlichen Verbindungen
Thalidomide: An immunomodulatory drug with similar properties but higher toxicity.
Pomalidomide: Another derivative of thalidomide with enhanced efficacy and safety profile.
CC-122, CC-220, and CC-885: Novel thalidomide analogs designed for better clinical efficacy.
Uniqueness: Lenalidomide-acetylene-C5-COOH is unique due to its ability to facilitate the recruitment of CRBN protein and its application in the synthesis of PROTACs. This makes it a valuable tool in targeted protein degradation, offering potential therapeutic benefits that are not achievable with other similar compounds .
Eigenschaften
IUPAC Name |
8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c24-18-12-11-17(20(27)22-18)23-13-16-14(8-6-9-15(16)21(23)28)7-4-2-1-3-5-10-19(25)26/h6,8-9,17H,1-3,5,10-13H2,(H,25,26)(H,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYFKFKQSNARRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)C#CCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2627499.png)
![(2Z)-N-acetyl-2-[(4-methoxyphenyl)imino]-6-nitro-2H-chromene-3-carboxamide](/img/structure/B2627500.png)

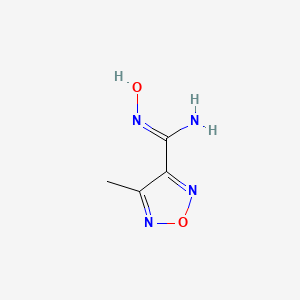
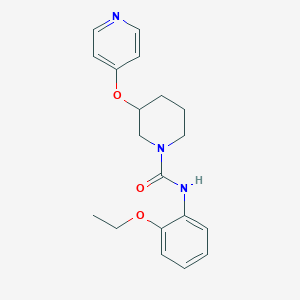
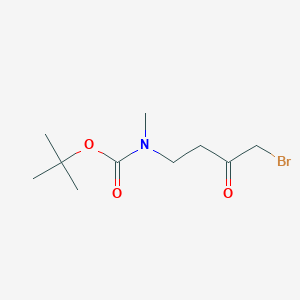
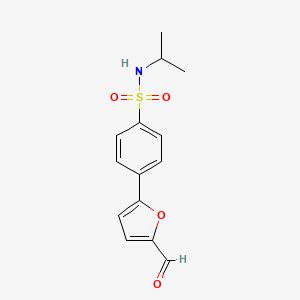
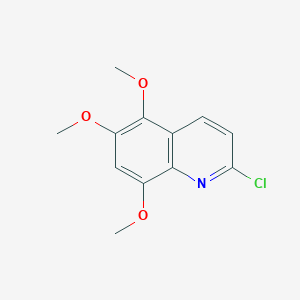
![N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]propanamide](/img/structure/B2627512.png)
![2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2627513.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2627514.png)
![2-(1,2-benzoxazol-3-yl)-N-[(3-chlorophenyl)methyl]acetamide](/img/structure/B2627515.png)
![{[4-(Benzyloxy)phenyl]methyl}(ethyl)amine](/img/structure/B2627516.png)

